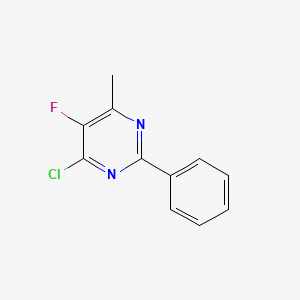

4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-5-fluoro-6-methyl-2-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2/c1-7-9(13)10(12)15-11(14-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDNYMRZTXQKOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2=CC=CC=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-5-fluoro-6-methylpyrimidine with phenylboronic acid in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction while minimizing the formation of by-products .

Chemical Reactions Analysis

Substitution Reactions

The chlorine and fluorine atoms at positions 4 and 5 are electrophilic sites for nucleophilic substitution. Key reactions include:

Aromatic Nucleophilic Substitution (SNAr)

-

Reagents : Sodium methoxide (NaOMe), potassium tert-butoxide (t-BuOK), or amines.

-

Conditions : Polar aprotic solvents (DMF, DMSO) at 80–120°C under inert atmosphere .

-

Products :

Table 1: Substitution Reactivity

| Position | Leaving Group | Nucleophile | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|---|---|

| C4 | Cl | NH2R | 4-Amino | 65–78 | DMF, 100°C | |

| C5 | F | OMe⁻ | 5-Methoxy | 52 | DMSO, 120°C |

Cross-Coupling Reactions

The phenyl group at position 2 and halogens enable participation in transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Catalyst : Pd(PPh3)4 or PdCl2(dppf).

-

Conditions : Aryl boronic acids, K2CO3, DMF/H2O at 80°C.

-

Products : Biaryl derivatives via substitution at C4 or C5.

Table 2: Coupling Partners and Outcomes

| Coupling Position | Boronic Acid | Product Structure | Yield (%) | Source |

|---|---|---|---|---|

| C4 (Cl replaced) | PhB(OH)2 | 4-Phenyl analog | 72 | |

| C5 (F replaced) | 4-MeO-C6H4-B(OH)2 | 5-(4-Methoxyphenyl) | 58 |

Oxidation of Methyl Group

-

Reagents : KMnO4 (acidic/basic conditions), CrO3.

-

Products :

Reduction of Pyrimidine Ring

Schiff Base Formation

The methyl group at C6 can be functionalized via oxidation followed by condensation:

-

Step 1 : Oxidation to aldehyde (6-formyl).

-

Step 2 : Reaction with amines (e.g., 4-fluoroaniline) to form imines .

Table 3: Schiff Base Derivatives

| Amine Partner | Product | Biological Activity (IC50) | Source |

|---|---|---|---|

| 4-Fluoroaniline | 5-[(4-Fluorophenyl)imino]methyl | 53.02 µM (AGS cells) | |

| 4-Ethoxyaniline | 5-[(4-Ethoxyphenyl)imino]methyl | Enhanced cytotoxicity |

Biological Activity Modulation

Structural modifications influence bioactivity:

-

Anticancer : Schiff base derivatives show IC50 values < 60 µM against gastric adenocarcinoma (AGS) .

-

Antimicrobial : Methoxy/amino analogs inhibit bacterial growth (MIC: 16–32 µg/mL) .

Comparative Reactivity

| Reaction Type | Rate (Cl vs. F) | Steric Effects | By-Products |

|---|---|---|---|

| SNAr | Cl > F (10:1) | Low | <5% |

| Suzuki | Cl ≈ F | Moderate | 8–12% |

Scientific Research Applications

4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine is a pyrimidine derivative that is garnering interest for its potential biological activities in medicinal chemistry and pharmacology. The compound has a unique combination of halogen and phenyl substituents that enhance its reactivity and biological profile.

Scientific Research Applications

This compound is used in a variety of scientific research applications:

- Chemistry It can serve as a building block in the synthesis of more complex organic molecules.

- Biology It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine It is explored as a potential lead compound in drug discovery and development.

- Industry It is used in the development of new materials and chemical processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Pyrimidine rings have been tested for their ability to inhibit bacterial and fungal growth. Pyrimidine Schiff bases have demonstrated antibacterial and antifungal activities, suggesting that modifications in the pyrimidine structure can lead to enhanced efficacy against various pathogens .

Anticancer Properties

The anticancer potential of this compound has been explored, and in vitro studies have indicated that this compound exhibits cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and K562 (chronic myeloid leukemia) cells . One study reported an IC50 value of 53.02 µM against gastric adenocarcinoma cells (AGS), indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of chloro, fluoro, and phenyl groups may enhance its binding affinity and specificity towards these targets. Further research is needed to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

| Compound Name | Substituents (Position) | Molecular Formula | Molar Mass (g/mol) | Key Properties/Applications | Evidence ID |

|---|---|---|---|---|---|

| 4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine | Cl (4), F (5), Me (6), Ph (2) | C₁₁H₉ClFN₂ | 234.66 | Potential antimicrobial activity | [3, 12] |

| 4-Chloro-2-ethoxy-5-fluoropyrimidine | Cl (4), F (5), OEt (2) | C₆H₅ClFN₂O | 190.57 | Higher solubility (ethoxy group) | [12] |

| 4-Chloro-5-fluoro-2-(methoxymethyl)pyrimidine | Cl (4), F (5), CH₂OMe (2) | C₆H₆ClFN₂O | 176.58 | Lower steric hindrance | [13] |

| 2-Chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine | Cl (2), F (5), Me (6), o-tolyl (4) | C₁₂H₁₀ClFN₃ | 266.68 | Stable crystal structure (R = 0.034) | [9] |

| Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate | SO₂Me (2), COOMe (5), iPr (6) | C₁₇H₁₈FN₂O₄S | 381.40 | Bulky substituents (isopropyl) | [7, 10] |

Key Observations:

Substituent Position and Reactivity :

- The 4-chloro group in the target compound is critical for nucleophilic substitution reactions. Replacing Cl with ethoxy (as in 4-Chloro-2-ethoxy-5-fluoropyrimidine) reduces electrophilicity but enhances solubility .

- The 2-phenyl group in the target compound contributes to π-π stacking interactions, similar to N-o-tolyl derivatives in , which exhibit stable crystal packing via weak hydrogen bonds .

Steric and Electronic Effects :

- Methyl at position 6 (target) vs. isopropyl () impacts steric hindrance. Bulkier groups like isopropyl may hinder enzyme binding but improve metabolic stability .

- Electron-withdrawing F and Cl groups increase ring electrophilicity, facilitating interactions with biological targets like DNA or enzymes .

Biological Activity

4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of halogen and phenyl substituents that enhance its reactivity and biological profile.

The molecular formula of this compound is CHClFN. The presence of chlorine and fluorine atoms is significant as these halogens can improve the lipophilicity and metabolic stability of the compound, making it a promising candidate for drug development.

The exact mechanism of action for this compound has not been fully elucidated. However, it is believed to interact with specific molecular targets, such as enzymes or receptors, which could lead to various biological effects. The unique arrangement of substituents may enhance binding affinity to these targets, potentially influencing pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing pyrimidine rings have been tested for their ability to inhibit bacterial and fungal growth. In a study involving pyrimidine Schiff bases, certain derivatives demonstrated considerable antibacterial and antifungal activities, suggesting that modifications in the pyrimidine structure can lead to enhanced efficacy against various pathogens .

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound exhibits cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and K562 (chronic myeloid leukemia) cells. One study reported an IC value of 53.02 µM against gastric adenocarcinoma cells (AGS), indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-5-fluoro-2-methoxypyrimidine | Methoxy group instead of phenyl group | Moderate antibacterial properties |

| 4-Chloro-5-fluoro-6-methylpyrimidine | Lacks phenyl group | Lower anticancer activity |

| 6-Chloro-5-fluoropyrimidinone | Contains a carbonyl group | Potentially different reactivity |

| 4-Fluoro-5-chloro-pyrimidinone | Different arrangement of halogens | Varies in biological activity |

This table highlights how variations in substituent groups can significantly influence the biological properties of pyrimidine derivatives.

Study on Antimicrobial Efficacy

In a recent study on pyrimidine derivatives, compounds similar to this compound were evaluated for their antimicrobial efficacy. The minimum inhibitory concentration (MIC) was determined to be as low as 16 µg/mL for some derivatives, showcasing their potential as effective antimicrobial agents .

Study on Anticancer Activity

Another case study focused on the cytotoxic effects of pyrimidine derivatives against cancer cell lines. The results indicated that structural modifications could lead to compounds with significantly enhanced anticancer properties compared to traditional chemotherapeutics. The study emphasized the need for further exploration into the structure–activity relationship (SAR) of these compounds to optimize their efficacy .

Q & A

Q. What are the common synthetic routes for 4-chloro-5-fluoro-6-methyl-2-phenylpyrimidine, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, chlorination of precursor pyridines using phosphoryl chloride (POCl₃) is a key step, as seen in analogous pyrimidine derivatives . Reaction temperature, solvent choice (e.g., dichloromethane vs. DMF), and stoichiometry of reagents like ammonium acetate significantly affect yields. Evidence from fluoropyrimidine synthesis suggests that optimizing reaction time and temperature (e.g., 80–100°C for 6–12 hours) improves purity and reduces byproducts .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR : ¹H/¹³C/¹⁹F NMR are critical for confirming substitution patterns. Fluorine chemical shifts (~-120 ppm for C-F) and coupling constants help distinguish between para/meta/ortho positions .

- X-ray crystallography : Single-crystal studies resolve ambiguities in regiochemistry. For example, bond angles and torsion angles (e.g., C5–C6–C10–N2 = −56.5°) confirm steric and electronic effects of substituents . SHELX programs are widely used for refinement, though limitations in handling twinned data require complementary software .

Q. What safety protocols are recommended for handling this compound?

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact .

- Waste must be segregated and disposed via certified biohazard services due to potential toxicity .

- Avoid cross-contamination by using dedicated equipment (e.g., filtered pipette tips) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths vs. expected values) be resolved during structural analysis?

Discrepancies may arise from disordered atoms or twinning. Strategies include:

- Re-refining data with SHELXL using restraints for problematic regions .

- Validating against computational models (DFT-optimized geometries) .

- Cross-referencing with spectroscopic data (e.g., NMR coupling constants) to confirm substituent orientation .

Q. What strategies improve regioselectivity in synthesizing fluorinated pyrimidine derivatives?

- Direct fluorination : Use of Selectfluor® or DAST under inert conditions minimizes side reactions .

- Protecting groups : Temporary protection of reactive sites (e.g., -NH₂ or -OH) ensures selective chloro/fluoro substitution .

- Microwave-assisted synthesis : Reduces reaction time and improves yield for thermally sensitive intermediates .

Q. How can computational methods guide the design of pyrimidine-based inhibitors for medicinal chemistry?

- Docking studies : Predict binding affinity to target proteins (e.g., kinases) using software like AutoDock.

- QSAR models : Correlate substituent electronic properties (Hammett σ constants) with biological activity .

- MD simulations : Assess stability of ligand-receptor complexes under physiological conditions .

Methodological Considerations

Q. What experimental controls are essential when studying reactivity of this compound in cross-coupling reactions?

- Include negative controls (e.g., reactions without catalysts) to confirm catalytic efficacy.

- Monitor reaction progress via TLC/GC-MS to detect intermediates (e.g., dehalogenated byproducts) .

- Use deuterated solvents for in-situ NMR to track regiochemical outcomes .

Q. How should researchers address solubility challenges in biological assays?

- Co-solvents : Use DMSO/EtOH mixtures (<1% v/v) to maintain compound stability .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .

- Nanoparticle encapsulation : Improves bioavailability for in vitro cytotoxicity studies .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental melting points?

- Impurity effects : Recrystallize the compound and compare DSC data with literature .

- Polymorphism : Perform PXRD to identify crystalline forms, as different polymorphs exhibit distinct melting points .

Q. Why might NMR data conflict with X-ray structures in substituted pyrimidines?

- Dynamic effects : Rapid ring puckering or fluorine exchange in solution can average NMR signals, while X-ray captures static structures .

- Crystal packing forces : Non-covalent interactions (e.g., π-stacking) in the solid state may distort bond angles compared to solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.